molecular formula C13H8BrNO B1274746 2-(2-Bromophenyl)-1,3-benzoxazole CAS No. 73552-42-8

2-(2-Bromophenyl)-1,3-benzoxazole

Cat. No.: B1274746
CAS No.: 73552-42-8
M. Wt: 274.11 g/mol
InChI Key: IAOINCALAKEDML-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H8BrNO and its molecular weight is 274.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

2-(2-Bromophenyl)-1,3-benzoxazole has been identified as a novel anti-inflammatory scaffold. It has been found to selectively inhibit the enzyme cyclooxygenase-2 (COX-2), which is crucial in the development of anti-inflammatory drugs. Research demonstrates that certain derivatives of this compound exhibit significant anti-inflammatory potency, comparable or superior to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac (Seth et al., 2014).

Antimicrobial and Antifungal Properties

Compounds derived from this compound have been synthesized and found to possess broad-spectrum antimicrobial and antifungal activities. Studies highlight their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. This indicates a potential for developing new antimicrobial agents based on this structure (Bhagyasree et al., 2013).

Applications in Sensing and Detection

Some derivatives of this compound are being explored for their utility in sensing applications. For instance, they have been used to develop fluorescent probes sensitive to pH changes and metal cations. These compounds show high sensitivity and selectivity, making them suitable for specific detection purposes (Tanaka et al., 2001).

DNA Topoisomerase Inhibition

Research has also shown that certain benzoxazole derivatives, including those with a 2-(2-bromophenyl) moiety, exhibit potent inhibitory activity on DNA topoisomerase I and II. These enzymes are crucial in DNA replication and transcription, making these compounds potential candidates for anticancer drugs (Oksuzoglu et al., 2008).

Synthesis of Fluorescent Probes

Certain this compound derivatives have been utilized to develop fluorescent probes that are sensitive to specific compounds, such as amines. This application is significant in the field of chemical sensing and analysis (Lee et al., 2004).

Mechanism of Action

The mechanism of action of “2-(2-Bromophenyl)-1,3-benzoxazole” would depend on its specific application. For instance, many brominated organic compounds are used in medicinal chemistry due to their reactivity .

Future Directions

The future directions for research on “2-(2-Bromophenyl)-1,3-benzoxazole” would depend on its specific applications. Brominated organic compounds are of interest in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2-bromophenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOINCALAKEDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390980
Record name 2-(2-bromophenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73552-42-8
Record name 2-(2-bromophenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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